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Compound of Interest

Compound Name: CCT241533 dihydrochloride

Cat. No.: B2998761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CCT241533 dihydrochloride is a potent and highly selective, ATP-competitive inhibitor of

Checkpoint Kinase 2 (CHK2), a critical component of the DNA damage response (DDR)

pathway.[1][2][3] This document provides detailed application notes and protocols for the in

vitro evaluation of CCT241533, focusing on its biochemical and cellular activities. The

information herein is intended to guide researchers in designing and executing experiments to

explore the mechanism of action and therapeutic potential of this compound.

Mechanism of Action
CCT241533 selectively inhibits CHK2, a serine/threonine kinase that is activated in response to

DNA double-strand breaks.[2] Its mechanism involves competing with ATP for binding to the

kinase domain of CHK2.[1][4] In cancer cells, particularly those with a deficient p53 pathway,

inhibition of CHK2 can abrogate cell cycle arrest and apoptosis, leading to increased sensitivity

to DNA-damaging agents, most notably PARP inhibitors.[1][2] This potentiation of cytotoxicity

with PARP inhibitors is a key area of investigation for CCT241533.[1][2]
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Figure 1: Simplified signaling pathway of CHK2 activation and its inhibition by CCT241533.

Biochemical and Cellular Activity Data
The following tables summarize the key quantitative data for CCT241533 dihydrochloride
based on various in vitro assays.

Table 1: Biochemical Potency and Selectivity
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Target Assay Type Metric Value Reference

CHK2
Radiometric

Kinase Assay
IC50 3 nM [1][3][5]

CHK2
Radiometric

Kinase Assay
Ki 1.16 nM [3][4][5]

CHK1
Radiometric

Kinase Assay
IC50 245 nM [4]

hERG
Electrophysiolog

y Assay
IC50 22 µM [5][6]

Table 2: Cellular Growth Inhibition

Cell Line p53 Status Assay Type Metric Value (µM) Reference

HT-29 Mutant SRB Assay GI50 1.7 [1][4]

HeLa
Wild-type

(HPV E6)
SRB Assay GI50 2.2 [1][4]

MCF-7 Wild-type SRB Assay GI50 5.1 [1][4]

Experimental Protocols
CHK2 Inhibition Biochemical Assay (Radiometric)
This protocol is designed to determine the in vitro potency (IC50) of CCT241533 against

recombinant CHK2 enzyme.

Materials:

Recombinant CHK2 enzyme

CCT241533 dihydrochloride

ATP (with [γ-32P]ATP)
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CHK2 substrate (e.g., CHKtide peptide)

Kinase buffer

96-well filter plates

Scintillation counter

Procedure:

Prepare a serial dilution of CCT241533 in DMSO.

In a 96-well plate, add the kinase buffer, recombinant CHK2 enzyme, and the CHK2

substrate.

Add the diluted CCT241533 or DMSO (vehicle control) to the respective wells.

Initiate the kinase reaction by adding the ATP mixture (containing [γ-32P]ATP).

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

Wash the filter plate to remove unincorporated [γ-32P]ATP.

Measure the radioactivity in each well using a scintillation counter.

Calculate the percentage of inhibition for each concentration of CCT241533 and determine

the IC50 value using non-linear regression analysis.

Cell Growth Inhibition Assay (Sulforhodamine B - SRB)
This assay measures the cytotoxicity of CCT241533 by determining the growth inhibitory

concentration (GI50).[1]
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SRB Cell Growth Inhibition Assay Workflow
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Figure 2: Workflow for the Sulforhodamine B (SRB) cell growth inhibition assay.
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Procedure:

Seed cells (e.g., HT-29, HeLa) in 96-well plates and allow them to attach for 24-36 hours.[1]

Treat the cells with a serial dilution of CCT241533. Include a vehicle control (DMSO).

Incubate the plates for 96 hours (approximately four cell doublings).[1]

Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

Wash the plates with water and allow them to air dry.

Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes.

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

Solubilize the bound dye with 10 mM Tris base solution.

Read the absorbance on a plate reader at 510 nm.

Calculate the GI50 value, which is the concentration of the compound that causes a 50%

reduction in cell growth.

Immunoblotting for CHK2 Activity
This protocol is used to assess the cellular activity of CCT241533 by measuring the inhibition of

CHK2 autophosphorylation at Serine 516 (S516) in response to DNA damage.[1][2]

Materials:

Cell lines (e.g., HT-29)

CCT241533 dihydrochloride

DNA damaging agent (e.g., etoposide or a PARP inhibitor)[1]

Lysis buffer

Protein quantification assay (e.g., BCA)
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SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies: anti-phospho-CHK2 (S516), anti-total CHK2, anti-GAPDH (loading

control)[1]

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Plate cells and allow them to attach.

Pre-treat cells with CCT241533 or vehicle for 1-2 hours.

Induce DNA damage by adding a DNA-damaging agent (e.g., 50 µM etoposide) for a

specified time (e.g., 5 hours).[1]

Lyse the cells and quantify the protein concentration.

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and incubate with the primary antibodies overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Analyze the band intensities to determine the level of CHK2 S516 phosphorylation relative to

total CHK2 and the loading control.

PARP Inhibitor Potentiation Assay
This assay determines the ability of CCT241533 to enhance the cytotoxicity of PARP inhibitors.

[1] The potentiation index (PI) is calculated to quantify this effect.
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Procedure:

Perform a cell growth inhibition assay (e.g., SRB or colony formation assay) as described

above.

Create two treatment groups:

Group 1: Increasing concentrations of the PARP inhibitor alone.

Group 2: Increasing concentrations of the PARP inhibitor in combination with a fixed

concentration of CCT241533 (typically the GI50 value).[1]

After the incubation period (96 hours for SRB, 7-10 days for colony formation), determine the

GI50 for the PARP inhibitor in both groups.[1]

Calculate the Potentiation Index (PI) using the following formula:

PI = (GI50 of PARP inhibitor alone) / (GI50 of PARP inhibitor + CCT241533)

A PI value greater than 1 indicates potentiation.[1]

Conclusion
CCT241533 dihydrochloride is a valuable research tool for investigating the role of CHK2 in

the DNA damage response and for exploring novel combination therapies in oncology. The

protocols provided here offer a framework for the in vitro characterization of this potent and

selective inhibitor. Proper experimental design and data interpretation are crucial for

understanding its full therapeutic potential.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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